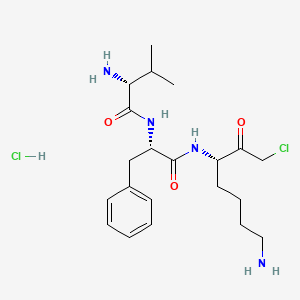
D-Val-Phe-Lys chloromethyl ketone.dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Val-Phe-Lys chloromethyl ketone.dihydrochloride is a selective irreversible inhibitor of plasmin, a key enzyme involved in the breakdown of fibrin in blood clots. This compound exhibits high selectivity for plasmin over urokinase, making it a valuable tool in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Val-Phe-Lys chloromethyl ketoneThe final product is obtained as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain. The chloromethyl ketone group is introduced in the final steps, followed by purification and conversion to the dihydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions
D-Val-Phe-Lys chloromethyl ketone.dihydrochloride primarily undergoes substitution reactions due to the presence of the reactive chloromethyl ketone group. This group can react with nucleophiles, leading to the formation of covalent bonds with target proteins .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .
Major Products
The major products formed from these reactions are covalently modified proteins, where the chloromethyl ketone group has reacted with nucleophilic residues on the target protein .
Wissenschaftliche Forschungsanwendungen
D-Val-Phe-Lys chloromethyl ketone.dihydrochloride is widely used in scientific research due to its ability to selectively inhibit plasmin. Its applications include:
Wirkmechanismus
The compound exerts its effects by covalently modifying the active site of plasmin, thereby inhibiting its enzymatic activity. The chloromethyl ketone group reacts with nucleophilic residues in the active site, leading to irreversible inhibition. This high selectivity for plasmin over other proteases is due to the specific interactions between the peptide sequence and the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Val-Phe-Lys p-nitroanilide dihydrochloride: Another plasmin inhibitor with a different reactive group.
D-Val-Phe-Lys chloromethyl ketone: The non-dihydrochloride form of the compound, which may have different solubility and stability properties.
Uniqueness
D-Val-Phe-Lys chloromethyl ketone.dihydrochloride is unique due to its high selectivity for plasmin and its irreversible mode of action. This makes it a valuable tool for studying plasmin’s role in various biological processes and for developing potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H34Cl2N4O3 |
|---|---|
Molekulargewicht |
461.4 g/mol |
IUPAC-Name |
(2R)-2-amino-N-[(2S)-1-[[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide;hydrochloride |
InChI |
InChI=1S/C21H33ClN4O3.ClH/c1-14(2)19(24)21(29)26-17(12-15-8-4-3-5-9-15)20(28)25-16(18(27)13-22)10-6-7-11-23;/h3-5,8-9,14,16-17,19H,6-7,10-13,23-24H2,1-2H3,(H,25,28)(H,26,29);1H/t16-,17-,19+;/m0./s1 |
InChI-Schlüssel |
NODUKTQIPFXATR-ITJMAPPJSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)CCl)N.Cl |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


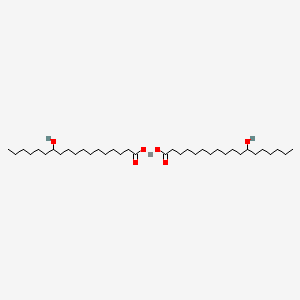
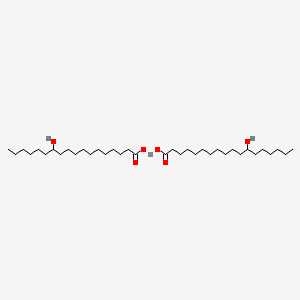
![Cyclohexane,[3-(ethoxymethoxy)propyl]-](/img/structure/B13792895.png)
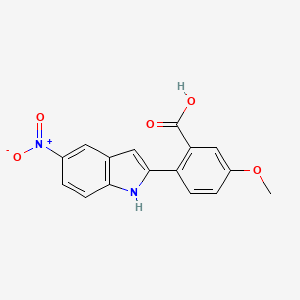

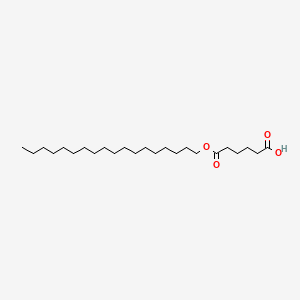
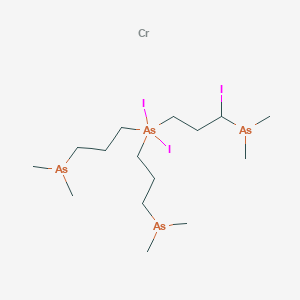
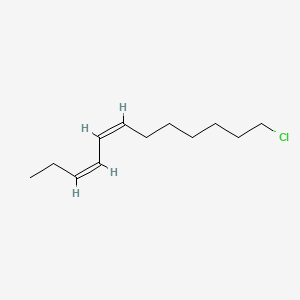
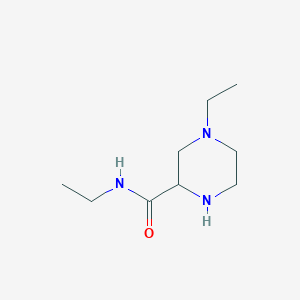
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
![2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate](/img/structure/B13792942.png)
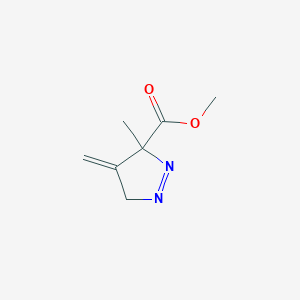
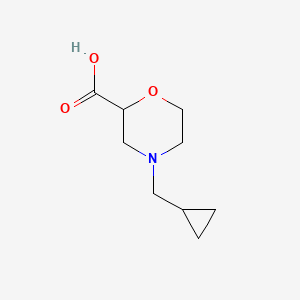
![Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-](/img/structure/B13792951.png)
